diethyl {[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]methylidene}propanedioate
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Overview
Description
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole nucleus allows for electrophilic substitution reactions, which can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences multiple signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1,3-DIETHYL 2-{[(1,2,3,5-TETRAMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE can be compared with other indole derivatives:
Similar Compounds: Examples include indole-3-acetic acid, indole-3-carbinol, and indomethacin.
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
diethyl 2-[[(1,2,3,5-tetramethylindol-6-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C20H26N2O4/c1-7-25-19(23)16(20(24)26-8-2)11-21-17-10-18-15(9-12(17)3)13(4)14(5)22(18)6/h9-11,21H,7-8H2,1-6H3 |
InChI Key |
RASUKWCHUSIFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1C)C(=C(N2C)C)C)C(=O)OCC |
Origin of Product |
United States |
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